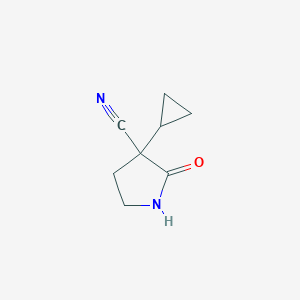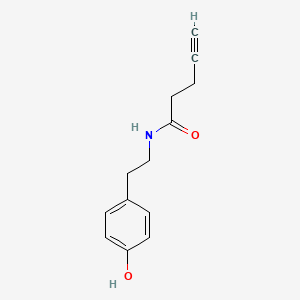
Alkyne tyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alkyne Tyramide is a clickable ascorbate peroxidase 2 (APEX2) probe . It substantially improves APEX-labeling efficiency in intact yeast cells and facilitates the identification of APEX-labeling sites, allowing the unambiguous assignment of membrane topology of mitochondrial proteins .
Synthesis Analysis
This compound is a highly efficient clickable substrate for ascorbate peroxidase 2 (APEX2), improving APEX-labeling in intact yeast cells . It enables biotin-independent detection of labeled proteins . The synthesis of alkynes from dihaloalkanes involves dehydrohalogenation, which usually takes place using alkoxide bases with high temperatures .Molecular Structure Analysis
The empirical formula of this compound is C14H17NO2 . It has a molecular weight of 231.29 . The structure of this compound is consistent with its NMR data .Chemical Reactions Analysis
This compound, being a click chemistry reagent, contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is significant in the field of bio-orthogonal protein labeling .科学的研究の応用
1. Immunofluorescent Staining
Alkyne tyramide has been utilized in a novel immunostaining technique, offering improved detection thresholds compared to conventional methods. This technique, based on the tyramide signal amplification/catalyzed reporter deposition method with this compound, results in significantly lower non-specific background than traditional fluorescent tyramides (Antonov et al., 2019).
2. Synthesis of Alkynes
Alkynes, including this compound, serve as important building blocks in various fields such as synthetic and medicinal chemistry, chemical biology, and materials science. Efficient methods for their synthesis, such as the direct synthesis from readily available carboxylic acids, are subjects of intensive research (Le Vaillant et al., 2015).
3. Bioconjugation and Labeling
Alkynes are key components in click chemistry, widely used for bioconjugation, selective tagging of protein modifications, and labeling of metabolites and drug targets. Their distinct properties enable facile detection by fluorescence or mass spectrometry when tagged with certain molecules (Yang et al., 2017).
4. Biosynthesis of Natural Products
This compound and related compounds can be incorporated into natural product scaffolds using biosynthetic pathway engineering. This opens up possibilities for tagging major classes of natural products, including polyketides (Zhu et al., 2015).
5. Catalytic Processes
Alkynes are fundamental raw materials in catalytic processes for generating various organic compounds. They can be activated selectively under mild conditions, facilitating transformations into functional substances (Lei et al., 2017).
6. Click-Chemistry with Nucleic Acids
Azide-alkyne cycloadditions, involving this compound, are employed in nucleic acid chemistry. This allows for efficient labeling, ligation, and cyclization of oligonucleotides, enhancing various biological and biochemical applications (Fantoni et al., 2021).
7. Enzymatic Tools for Alkyne Biosynthesis
Enzymatic pathways for terminal alkyne biosynthesis in bacteria have been discovered, revealing new approaches for the production of alkyne-functionalized proteins and natural products (Zhu et al., 2015).
8. Hydroamination of Alkynes
Alkynes, like this compound, are used in hydroamination reactions for synthesizing various nitrogen heterocycles. This method is an efficient and sustainable process in pharmaceutical and organic chemistry (Patel et al., 2017).
9. Proteomic Profiling
This compound plays a role in proteomic profiling, especially in the context of dynamic proteomics and mass spectrometry. Its application in peptide-based click chemistry significantly improves the identification rates of proteins (Sun et al., 2020).
10. Organic Synthesis
Alkynes, including this compound, are fundamental in various organic name reactions, serving as key synthons for planning new organic reactions and synthesizing complex molecules (Heravi et al., 2019).
作用機序
Alkyne Tyramide acts as a clickable ascorbate peroxidase 2 (APEX2) probe . It improves APEX-labeling efficiency in intact yeast cells and enables biotin-independent detection of labeled proteins .
It is a white to beige powder that is soluble in DMSO at 2 mg/mL . The molecular weight of this compound is 231.29 .
Safety and Hazards
特性
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]pent-4-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-3-4-13(16)14-10-9-11-5-7-12(15)8-6-11/h1,5-8,15H,3-4,9-10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZJBJSXQYZLEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)NCCC1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2929297.png)

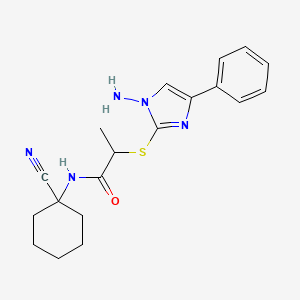

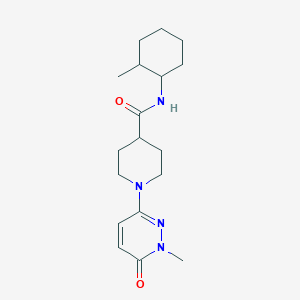
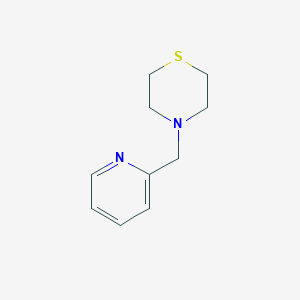
![N-(2-methoxyethyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2929309.png)
![2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2929310.png)
![ethyl 4-(2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate](/img/structure/B2929311.png)

